2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate
Overview
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes both aromatic and nitro functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate typically involves multiple steps. One common method involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-nitrothiophenol in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis.
Major Products Formed
Reduction: 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(4-aminophenyl)sulfanyl]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-(2,5-Dimethylphenyl)acetic acid and 4-nitrothiophenol.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or pathways, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate: Similar structure but with different methyl group positions.
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(3-nitrophenyl)sulfanyl]benzoate: Similar structure but with different nitro group positions.
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-15-7-8-16(2)20(13-15)21(25)14-29-23(26)19-5-3-4-6-22(19)30-18-11-9-17(10-12-18)24(27)28/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXIXAUDOGEFNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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